Product packaging for Diammonium suberate(Cat. No.:CAS No. 71411-67-1)

Diammonium suberate

Cat. No.: B12643726
CAS No.: 71411-67-1
M. Wt: 208.26 g/mol
InChI Key: SVKRTZCBJZSUJT-UHFFFAOYSA-N
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Description

Contextualization within Dicarboxylate Salt Chemistry

Dicarboxylate salts are ionic compounds consisting of a dicarboxylate dianion and two cation counterparts. They are derived from dicarboxylic acids, which are organic compounds containing two carboxylic acid functional groups (-COOH). The general formula for a dicarboxylic acid can be written as HOOC-R-COOH, where R is typically an alkyl or aryl group. The corresponding diammonium salt would be (NH₄)₂[OOC-R-COO].

Diammonium suberate (B1241622) fits into this class as the ammonium (B1175870) salt of octanedioic acid (suberic acid). The chemistry of dicarboxylate salts is diverse, largely dictated by the nature of the 'R' group and the cation. These salts are often utilized as building blocks or precursors in synthesis. For instance, dicarboxylate salts are employed in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where the dicarboxylate anions act as linkers between metal centers. ontosight.ainih.gov The length and flexibility of the alkyl chain in compounds like diammonium suberate are critical factors that influence the structure and properties of the resulting polymers. Furthermore, dicarboxylate salts, particularly those with ammonium cations, can exhibit interesting thermal decomposition behaviors and have been investigated for their potential in materials science and as precursors for various industrial applications. researchgate.netua.edu The solubility of these salts, particularly in water, makes them useful in aqueous-phase reactions and for applications such as buffering agents or chelating agents. nih.gov

Significance in Contemporary Chemical Sciences

While specific research dedicated exclusively to this compound is not extensive, its significance can be understood through its role as a precursor and its relationship to similar compounds. One of the documented applications for this compound is in the production of polyamide resins. justia.com In this context, it serves as a monomer salt, which upon heating undergoes polycondensation to form a polyamide. The properties of the resulting polymer are directly influenced by the structure of the diamine and the dicarboxylic acid, with the eight-carbon chain of the suberate moiety imparting flexibility to the polymer backbone.

The broader family of diammonium dicarboxylates is significant in supramolecular chemistry and materials science. tamu.edu They are known to act as templates in the formation of complex structures like lead bromide perovskites. cnr.it The diammonium cations can direct the assembly of the inorganic components, leading to materials with specific dimensionalities and optical properties. cnr.it Similarly, diammonium salts of other dicarboxylates, such as oxalate (B1200264) and succinate, are used to synthesize coordination polymers with interesting network structures and potential applications in areas like catalysis or gas storage. researchgate.netacs.org These examples highlight the potential research avenues where this compound could be a valuable component, particularly in creating new polymers and framework materials where a flexible C₈ linker is desired.

Scope and Research Trajectories for Alkyl Dicarboxylates

The research field of alkyl dicarboxylates and their salts is evolving, with several key trajectories. A significant area of focus is their use in creating advanced materials. For example, calcium dicarboxylate salt hydrates are being investigated as promising materials for thermochemical energy storage, valued for their dehydration enthalpies and thermal stability. mdpi.com

In organic synthesis, there is a growing trend to use dicarboxylic acids and their derivatives, such as redox-active esters, as versatile starting materials. nih.gov Decarboxylative cross-coupling reactions, which allow for the formation of new carbon-carbon bonds, represent a powerful tool in modern synthesis, expanding the utility of ubiquitous carboxylic acids. nih.gov

Furthermore, the study of coordination polymers and metal-organic frameworks continues to be a major research driver. mdpi.comlupinepublishers.com The design of new ligands is crucial, and alkyl dicarboxylates offer a tunable platform for creating linkers with varying lengths and flexibilities. This allows for the systematic engineering of framework properties, such as pore size and functionality, for applications in catalysis, separation, and gas storage. mdpi.comlupinepublishers.com Research into alkylidyne-capped metal clusters also utilizes bridging carboxylates to modulate the electronic properties and reactivity of the cluster, which has applications in heterogeneous catalysis. csus.edu The stereoselective synthesis of complex molecules is another area where dicarboxylates, specifically allylic geminal dicarboxylates, are employed as valuable synthons. chinesechemsoc.orgchinesechemsoc.org

Data Tables

Table 1: Physicochemical Properties of Suberic Acid (Precursor to this compound) This table presents data for the parent dicarboxylic acid, suberic acid, as detailed data for this compound is not readily available in the cited literature.

PropertyValue
Chemical Formula C₈H₁₄O₄
Molar Mass 174.19 g/mol
Melting Point 141-144 °C
Boiling Point 230 °C at 15 mmHg
Solubility Slightly soluble in water; soluble in alcohol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2O4 B12643726 Diammonium suberate CAS No. 71411-67-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

71411-67-1

Molecular Formula

C8H20N2O4

Molecular Weight

208.26 g/mol

IUPAC Name

diazanium;octanedioate

InChI

InChI=1S/C8H14O4.2H3N/c9-7(10)5-3-1-2-4-6-8(11)12;;/h1-6H2,(H,9,10)(H,11,12);2*1H3

InChI Key

SVKRTZCBJZSUJT-UHFFFAOYSA-N

Canonical SMILES

C(CCCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Synthesis and Preparation Methodologies of Diammonium Suberate and Analogues

Established Synthetic Pathways

Conventional methods for synthesizing diammonium suberate (B1241622) and similar dicarboxylate salts rely on well-understood chemical principles, primarily direct neutralization and controlled crystallization.

The most fundamental method for preparing diammonium suberate is through a direct acid-base neutralization reaction. umb.edu.pl This process involves the reaction of an acid with a base to form a salt and water. ck12.orglibretexts.org In this specific case, the dicarboxylic acid, suberic acid, reacts with two equivalents of ammonia (B1221849), a weak base.

The reaction can be represented as: Suberic Acid + 2 Ammonia → this compound

This type of reaction is a double displacement that results in the formation of the salt. libretexts.org The driving force behind it is the formation of stable ionic bonds in the this compound salt. umb.edu.pl For dicarboxylic acids, the neutralization of both carboxylic acid groups is required to form the diammonium salt. The process for analogous salts, like diammonium hydrogen citrate, involves carefully controlling the pH by the slow addition of the base (liquefied ammonia) to the acid solution to ensure the correct stoichiometry. google.com Similarly, the synthesis of diammonium phosphate (B84403) involves reacting phosphoric acid with two moles of ammonia. atamankimya.com The net ionic equation for a strong acid-strong base neutralization is H⁺(aq) + OH⁻(aq) → H₂O(l); however, for a weak acid and weak base, the reaction is more accurately depicted as a direct proton transfer from the acid to the base. ck12.orgbritannica.com

Table 1: Overview of Direct Acid-Base Neutralization for Diammonium Salt Formation

Reactant TypeSpecific ExampleProductKey Principle
Dicarboxylic AcidSuberic AcidThis compoundProton transfer from the acid's carboxyl groups to the base, forming a salt. britannica.com
BaseAmmonia (NH₃)
AcidPhosphoric Acid (H₃PO₄)Diammonium Phosphate ((NH₄)₂HPO₄)Reaction of 1 mole of phosphoric acid with 2 moles of ammonia. atamankimya.com
BaseAmmonia (NH₃)
Carboxylic AcidCitric Acid (C₆H₈O₇)Diammonium Hydrogen Citrate (C₆H₆(NH₄)₂O₇)Controlled pH addition of liquefied ammonia to an aqueous citric acid solution. google.com
BaseLiquefied Ammonia (NH₃)

Following the neutralization reaction in a solution, solvent-mediated crystallization is a critical step to isolate the pure, solid this compound. This technique involves dissolving the crude product in a suitable solvent and then changing conditions (e.g., temperature, concentration) to induce the formation of crystals. acs.org The choice of solvent is crucial as it can influence crystal packing, potentially leading to the formation of different polymorphs—crystals with the same chemical formula but different solid-state structures. mdpi.comresearchgate.net

The process of crystallization in a solvent medium is influenced by factors such as supersaturation, temperature, and the presence of impurities. mdpi.com For primary ammonium (B1175870) dicarboxylate (PAD) salts, the interaction between solvent molecules and the salt can stabilize different hydrogen-bonded networks, leading to varied crystal forms. mdpi.comresearchgate.net For instance, some PAD salts exhibit different crystalline packing patterns at different temperatures, stabilized by a combination of charge-assisted hydrogen bonds and weaker van der Waals interactions. mdpi.com The kinetics of these solvent-mediated phase transformations are a key area of study, as the transition from a less stable form to a more stable crystalline form proceeds through the dissolution of the former and the growth of the latter. royalsocietypublishing.org

Table 2: Factors in Solvent-Mediated Crystallization of Dicarboxylate Salts

FactorInfluence on CrystallizationExample/Finding
Solvent ChoiceCan determine the resulting crystal form (polymorph) and structure.Primary ammonium azobenzene-4,4′-dicarboxylate salts show different gelation and crystalline behavior in DMF/DMSO versus aromatic solvents. mdpi.com
TemperatureAffects solubility, supersaturation, and can favor the formation of specific polymorphs.Some Primary Ammonium Dicarboxylate (PAD) salts exhibit two different crystalline packing patterns at different temperatures. mdpi.comresearchgate.net
Acid/Base StoichiometryThe molar ratio of reactants can dictate whether a salt or a co-crystal is formed.For the succinic acid/hexamethylenetetramine system, a 2:1 ratio yields a salt, while a 1:1 ratio produces a co-crystal. acs.org
Amine Chain LengthAffects van der Waals interactions, which can alter the hydrogen-bonded network.Increasing the carbon chain length in the primary amine of a PAD salt can transform a 2D hydrogen-bonded network into a 1D network. mdpi.com

Direct Acid-Base Neutralization Approaches

Advanced Synthetic Approaches

Recent advancements in chemical synthesis have introduced more efficient and environmentally friendly methods for producing dicarboxylate salts, moving beyond traditional solvent-heavy processes.

Mechanochemistry is a solvent-free or low-solvent technique that uses mechanical energy, such as grinding or milling, to initiate chemical reactions. researchgate.net This "greener" method has been successfully applied to the synthesis of various pharmaceutical salts and co-crystals by minimizing solvent use and often reducing reaction times. researchgate.netorganic-chemistry.org The process involves the direct grinding of solid reactants, where the mechanical force activates the reaction. researchgate.net

For dicarboxylate salts, mechanochemical methods have been used to prepare adducts between diamines and dicarboxylic acids. unito.it The technique is noted for being safer, more effective, and more efficient than conventional solvent-based methods. researchgate.net Studies on ketoconazole (B1673606) with dicarboxylic acids have shown that both neat grinding and liquid-assisted grinding (LAG) can produce new solid forms. researchgate.net This approach avoids the large volumes of solvents required in conventional crystallization, which has a detrimental effect on the environment. researchgate.net

Table 3: Comparison of Synthesis Routes for Dicarboxylate Salts

ParameterConventional Solvent-Mediated SynthesisMechanochemical Synthesis
Solvent UsageHigh, often requires large volumes for dissolution and crystallization. researchgate.netMinimal to none (solvent-free or liquid-assisted grinding). researchgate.net
Environmental ImpactHigher due to solvent waste and energy for heating/cooling. researchgate.netLower ("greener"), with significantly less waste. researchgate.netorganic-chemistry.org
Reaction TimeCan be lengthy, involving long dissolution and crystallization periods.Often significantly shorter. organic-chemistry.org
Process ControlControl of temperature, stirring, and concentration is crucial.Control of milling frequency, time, and ball-to-sample ratio is key.
ApplicabilityWidely used for a vast range of salts.Effective for salts, co-crystals, and polymorphs; a growing area of research. unito.itucm.es

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. stanford.edu The synthesis of this compound and its analogues can be made more sustainable by applying these principles. Key strategies include using renewable feedstocks, employing solvent-free reaction conditions (like mechanochemistry), and using catalysts to improve reaction efficiency. google.comgoogle.com

For example, microwave-assisted synthesis has been developed as a rapid, gram-scale method for producing sodium dicarboxylates, significantly reducing reaction times and environmental impact compared to conventional methods. rsc.org Another approach involves the carboxylation of biomass-derived molecules like 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA), a key bio-based polymer precursor. This reaction can be performed without solvents or transition metal catalysts, representing a significant green advancement. stanford.edu

Table 4: Application of Green Chemistry Principles in Dicarboxylate Salt Synthesis

Green Chemistry PrincipleApplication in Dicarboxylate Salt/Precursor SynthesisReference
Use of Renewable FeedstocksProducing the suberic acid precursor from bio-based sources like castor oil or through fermentation. sphericalinsights.comsphericalinsights.com
Atom Economy / PreventionUsing catalytic reactions that maximize the incorporation of reactant atoms into the final product, reducing waste. google.comgoogle.com
Safer Solvents and AuxiliariesEmploying solvent-free mechanochemical synthesis or using safer solvents like water or ethanol. researchgate.netrsc.org
Design for Energy EfficiencyUsing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. rsc.org
CatalysisUsing catalysts to enable efficient reactions under milder conditions, such as copper salts in the synthesis of binaphthyl-dicarboxylic acid. google.comgoogle.com

A cornerstone of greening the production of this compound is the sustainable sourcing of its precursor, suberic acid. Traditionally derived from petrochemicals, there is a growing shift towards bio-based production from renewable feedstocks. sphericalinsights.com Suberic acid can be produced from natural sources like castor oil through oxidative cleavage. sphericalinsights.com

More advanced methods involve metabolic engineering and fermentation, where microorganisms are engineered to produce a variety of dicarboxylic acids, including suberic acid (C8), from renewable carbon sources. nih.gov Companies are developing fermentative pathways to produce dicarboxylic acids of various chain lengths from oily vegetal feedstocks. biobasedpress.eu This bio-based approach not only provides a renewable alternative but is also driven by stringent environmental regulations and consumer demand for sustainable products. sphericalinsights.comsphericalinsights.com The bio-based segment of the suberic acid market is anticipated to grow significantly due to these factors. sphericalinsights.comsphericalinsights.com

Table 5: Bio-based Production of Dicarboxylic Acid Precursors

Dicarboxylic AcidCarbon Chain LengthBio-based Source / MethodSignificance
Succinic AcidC4Fermentative production from bio-feedstock.Commercially produced by companies like BioAmber and Reverdia. biobasedpress.eu
Adipic AcidC6Plans for commercial bio-based production are in a mature state.A key monomer for nylon production. biobasedpress.eu
Suberic AcidC8Oxidative cleavage of castor oil; microbial fermentation.A versatile chemical used in polymers, adhesives, and cosmetics. sphericalinsights.comnih.gov
Sebacic AcidC10Plans for commercial bio-based production are in a mature state.Used in lubricants, plastics, and cosmetics. biobasedpress.eu
Dodecanedioic Acid (DDDA)C12Fermentation of lauric acid from palm kernel oil.Used in high-performance nylons. biobasedpress.eu

Green Chemistry Principles in Dicarboxylate Salt Production

Kinetic and Mechanistic Investigations of Dicarboxylate Formation

The formation of diammonium dicarboxylates, such as this compound, from the corresponding dicarboxylic acid (e.g., suberic acid) and ammonia is fundamentally an acid-base neutralization reaction. This process is typically rapid and ionically driven. However, the broader field of dicarboxylate derivative synthesis, particularly the formation of diamides from dicarboxylic acids, involves more complex reaction pathways with kinetically significant steps that have been the subject of detailed mechanistic investigations.

The conversion of dicarboxylic acids into other derivatives, such as diamides or esters, often proceeds through the activation of the carboxyl groups. In the context of amide formation using coupling agents like carbodiimides, the rate-determining step is often the initial reaction between the carboxylic acid and the coupling agent to form a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then subject to nucleophilic attack by an amine. The kinetics of this subsequent step, and the distribution of products, depends on the reaction conditions and the nature of the nucleophile. researchgate.net

Mechanistic studies on the ammonolysis of esters derived from dicarboxylic acids, such as dimethyl fumarate (B1241708), reveal complex reaction networks. These can include not only the desired amidation but also significant side reactions like conjugate additions or ring-closing reactions, depending on the structure of the dicarboxylate. nih.gov For instance, the ammonolysis of dimethyl fumarate and dimethyl maleate (B1232345) (unsaturated esters) proceeds with different reactivity compared to their saturated analogue, dimethyl succinate, which can form cyclic products like succinimide. nih.gov

In other systems, the formation of an intermediate salt plays a crucial role in the mechanism. For example, in the crosslinking of epoxidized rubber with dicarboxylic acids, the reaction is accelerated by 1,2-dimethylimidazole (B154445) (DMI). Mechanistic studies using NMR spectroscopy have shown that DMI acts by forming an imidazolium (B1220033) dicarboxylate salt as a key intermediate. rsc.orgresearchgate.net This salt is more soluble and well-dispersed within the reaction matrix, facilitating a more efficient reaction at the epoxy sites. rsc.orgresearchgate.net The formation of these intermediate species highlights that the pathway to the final dicarboxylate derivative is often more complex than a simple one-step reaction.

Reaction Rate Modulators and Catalytic Influences

The rate and selectivity of dicarboxylate derivative formation are profoundly influenced by various factors, including catalysts, temperature, solvent, and reactant concentrations. numberanalytics.com The direct synthesis of diamides from dicarboxylic acids and amines is challenging because the reaction produces water, which can deactivate many catalysts. nih.gov

Catalytic Influences A range of catalysts have been developed to promote the efficient synthesis of diamides and other dicarboxylate derivatives.

Heterogeneous Lewis Acid Catalysts : Niobium pentoxide (Nb₂O₅) has been identified as a highly effective, reusable, and water-tolerant heterogeneous Lewis acid catalyst for the direct synthesis of diamides from dicarboxylic acids. nih.govnih.gov Its tolerance to both water and the basicity of amine reactants allows it to maintain high catalytic activity where other catalysts might fail. nih.gov The catalytic performance of Nb₂O₅ can be optimized by calcination at specific temperatures (e.g., 500 °C) to remove impurities and water. nih.gov Other Lewis acids such as InCl₃, ZrCl₄, and Cu(OAc)₂·H₂O have also been employed. biointerfaceresearch.com

Brønsted Acid Catalysts : Natural and low-cost acids like ascorbic acid have been used as efficient catalysts for synthesizing complex heterocyclic structures derived from dicarboxylates. biointerfaceresearch.com These green catalysts offer advantages such as operational simplicity and environmentally benign reaction conditions. biointerfaceresearch.com

Coupling Reagents : In peptide synthesis and related amide bond formations, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to activate carboxylic acids. researchgate.net Additives such as N-hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. While HOBt does not typically affect the rate-determining step (O-acylisourea formation), it plays a crucial role in the subsequent catalytic cycle that determines product distribution and minimizes side reactions. researchgate.net

Organocatalysts : Imidazole and its derivatives can act as potent accelerators. In reactions involving dicarboxylic acids, they form reactive imidazolium dicarboxylate intermediates, which enhances reaction rates significantly compared to the uncatalyzed process. researchgate.net

Other Rate Modulators Beyond catalysts, reaction conditions are critical for controlling kinetics.

Temperature : Higher temperatures generally increase reaction rates but can also promote undesirable side reactions or decomposition of sensitive products. numberanalytics.com

Solvent : The choice of solvent is crucial as it affects the solubility of reactants and the stability of transition states. Polar aprotic solvents like dimethylformamide (DMF) are commonly used for amide bond formation. numberanalytics.com

Concentration : Reactant concentration directly influences the reaction rate. High concentrations can accelerate the reaction but may also increase the likelihood of side reactions. numberanalytics.com In the ammonolysis of dimethyl fumarate, lowering the temperature and the concentration of methoxide (B1231860) ions was found to significantly improve the selectivity towards the desired fumaramide (B1208544) product. nih.gov

The following table summarizes various catalysts used in the synthesis of dicarboxylate derivatives.

Catalyst SystemDicarboxylic Acid/DerivativeAmine/NucleophileKey FindingsReference(s)
Niobium Pentoxide (Nb₂O₅)Adipic Acid, Sebacic AcidAniline, BenzylamineActs as a robust, reusable, water- and base-tolerant Lewis acid catalyst for direct diamide (B1670390) synthesis. nih.gov, nih.gov
Ascorbic AcidDialkyl acetylenedicarboxylateAromatic/Aliphatic AminesA natural, green Brønsted acid catalyst for one-pot synthesis of N-aryl-3-aminodihydropyrrol-2-one-4-carboxylates. biointerfaceresearch.com
EDCI / HOBtN-protected Amino AcidIsopropyl Ester of MethionineThe rate is determined by O-acylisourea formation; HOBt influences product distribution in the subsequent catalytic cycle. researchgate.net
1,2-Dimethylimidazole (DMI)Dodecanedioic AcidEpoxidized Natural RubberAccelerates crosslinking via the formation of a highly reactive imidazolium dicarboxylate intermediate. researchgate.net

Stereoselective Synthesis Aspects in Related Systems

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are highly relevant to the preparation of its analogues and derivatives, particularly those containing chiral centers. The dicarboxylic acid framework serves as a versatile scaffold for constructing complex, stereochemically defined molecules, such as constrained cyclic α-amino acids, which are important in pharmaceutical design. lmaleidykla.lt

Several strategies have been developed for the stereoselective synthesis of dicarboxylic acid derivatives.

Chiral Auxiliaries : Asymmetric synthesis can be achieved using chiral auxiliaries. For example, Schöllkopf's bislactim ether reagent, derived from a chiral amino acid, has been used to synthesize butyl-substituted 1-amino-3-oxocyclohexane-1-carboxylic acid derivatives. lmaleidykla.lt The process involves the stereoselective conjugate addition of an organocuprate reagent to a chiral cyclohexenone substrate, with the absolute configuration of the new stereocenters being controlled by the auxiliary. lmaleidykla.lt

Enzymatic and Chemical Reactions : The stereoselective transformation of prochiral dicarboxylic esters is another powerful approach. For instance, 2-azidocyclopropane-1,1-dicarboxylic esters can be converted to orthogonally protected 1-amino-2-azidocyclopropanecarboxylates through a sequence of stereoselective monosaponification followed by a Curtius reaction. researchgate.neteurekaselect.com This method allows for the creation of novel, conformationally constrained diamino carboxylic acids. eurekaselect.com

Intramolecular C-H Insertion : A potent agonist of metabotropic glutamate (B1630785) receptors, (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, was synthesized stereoselectively from L-serine. nih.gov The key step in this synthesis was the construction of the chiral quaternary carbon center via an intramolecular C-H insertion of an alkylidenecarbene. nih.gov

Catalytic Asymmetric Methods : The catalytic ring-opening of meso-aziridines with nucleophiles is a highly efficient strategy for producing chiral 1,2-diamines, which are structurally related to derivatives of dicarboxylic acids. rsc.org This desymmetrization can be catalyzed by chiral metal complexes, yielding products with high enantiomeric excess. rsc.org

Advanced Structural Elucidation and Solid State Characterization

Crystallographic Investigations

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for the unambiguous determination of a molecule's crystal structure. uni-ulm.de The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and measuring the resulting diffraction pattern. creative-biostructure.com This pattern provides detailed information about the electron density distribution within the crystal, allowing for the precise mapping of atomic positions. uni-ulm.de

For instance, the crystal structures of other organic diammonium salts reveal layered or three-dimensional networks where the organic components are linked via these strong hydrogen bonds. researchgate.netresearchgate.net It is anticipated that diammonium suberate (B1241622) would exhibit similar structural motifs, with the flexible hexamethylene chain of the suberate anion adopting a conformation that optimizes the packing efficiency and hydrogen-bonding geometry.

To illustrate the type of data obtained from an SC-XRD experiment, the crystallographic information for a related organic ammonium (B1175870) salt, diammonium tetrathiotungstate, is presented below.

Table 1: Example Crystallographic Data for Diammonium Tetrathiotungstate(VI) at 150 K. researchgate.net
ParameterValue
Chemical Formula(NH₄)₂[WS₄]
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)9.4135 (2)
b (Å)7.0989 (2)
c (Å)12.0624 (3)
Volume (ų)806.45 (4)
Z (Formula units per cell)4

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. oxcryo.com Instead of a single crystal, a powdered sample containing millions of randomly oriented crystallites is analyzed. improvedpharma.com The resulting diffraction pattern is a "fingerprint" unique to a specific crystalline phase, making PXRD an indispensable tool for phase identification, purity assessment, and the study of crystalline mixtures. improvedpharma.comiza-online.org

For diammonium suberate, PXRD would be instrumental in:

Routine Identification: Confirming the identity of a synthesized batch by matching its PXRD pattern against a known standard.

Purity Analysis: Detecting the presence of crystalline impurities, such as starting materials or different salt forms, which would appear as additional peaks in the diffractogram. iza-online.org

Polymorph Screening: Distinguishing between different polymorphic forms of the compound, as each polymorph would yield a distinct PXRD pattern. improvedpharma.com

Monitoring Phase Transitions: Observing changes in the crystal structure as a function of temperature or humidity.

A typical PXRD pattern plots the intensity of the diffracted X-rays versus the diffraction angle (2θ). The peak positions are related to the unit cell dimensions, while the relative intensities are determined by the arrangement of atoms within the unit cell.

Table 2: Representative Data Format for a Powder X-ray Diffraction Pattern.
Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
10.18.7545
20.34.37100
22.53.9580
25.83.4565
30.72.9190

Polymorphism and Phase Behavior in Dicarboxylate Salts

Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net These different forms, or polymorphs, can have distinct physical and chemical properties. Organic salts, particularly those of dicarboxylic acids, are known to exhibit polymorphism due to the flexibility of the alkyl chains and the directional nature of their hydrogen bonds. uiowa.edu

For α,ω-dicarboxylate salts like this compound, the interplay between the van der Waals forces of the hydrocarbon chains and the strong, directional N-H···O hydrogen bonds can lead to various stable or metastable packing arrangements. The length of the alkyl chain is a critical factor; for example, homologous series of alkane-α,ω-diammonium salts often show different packing motifs between members with even and odd numbers of carbon atoms. researchgate.net This can influence their melting points, solubilities, and other physical properties. The phase behavior of these salts can be complex, with transformations between polymorphs potentially induced by changes in temperature, pressure, or the crystallization solvent.

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. georgetown.edu These techniques are powerful for identifying functional groups and providing information about molecular structure and bonding environment, as different bonds vibrate at characteristic frequencies.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibration must cause a change in the molecule's dipole moment to be IR-active. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups: the ammonium cation (NH₄⁺), the carboxylate anions (COO⁻), and the methylene (B1212753) (CH₂) backbone.

Key expected vibrational modes include:

N-H Stretching: The NH₄⁺ group gives rise to a broad, strong absorption envelope, typically in the 3200-2800 cm⁻¹ region, due to symmetric and asymmetric stretching vibrations. spectroscopyonline.com

C-H Stretching: The CH₂ groups of the suberate backbone will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. williams.edu

C=O Stretching (Asymmetric): The asymmetric stretching of the carboxylate group (ν_as(COO⁻)) is a very strong and characteristic absorption, typically found in the 1610-1550 cm⁻¹ range.

N-H Bending: The bending vibrations of the NH₄⁺ group appear around 1510 cm⁻¹ and 1430 cm⁻¹. mdpi.com

C=O Stretching (Symmetric): The symmetric carboxylate stretch (ν_s(COO⁻)) is generally weaker in the IR spectrum and appears in the 1440-1360 cm⁻¹ region.

CH₂ Bending: Scissoring and wagging vibrations of the methylene groups occur in the 1470-1300 cm⁻¹ range. williams.edu

Table 3: Principal Infrared Vibrational Modes for this compound.
Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity
N-H StretchNH₄⁺3200 - 2800Strong, Broad
C-H Stretch-CH₂-2950 - 2850Medium-Strong
Asymmetric C=O Stretch-COO⁻1610 - 1550Very Strong
N-H BendNH₄⁺~1510, ~1430Medium
Symmetric C=O Stretch-COO⁻1440 - 1360Medium-Weak
CH₂ Bend (Scissoring)-CH₂-~1465Medium

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. mdpi.com A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. For centrosymmetric molecules, vibrations that are IR-active are often Raman-inactive, and vice versa (Rule of Mutual Exclusion). georgetown.edu

For this compound, Raman spectroscopy is particularly useful for observing vibrations of non-polar bonds. Key expected Raman signals include:

N-H Stretching: The symmetric N-H stretch (ν₁(NH₄⁺)) is typically observed as a sharp band around 2950-2980 cm⁻¹. mdpi.com

C-H Stretching: The C-H stretching modes of the alkyl chain are prominent in the 2950-2850 cm⁻¹ region.

Symmetric C=O Stretching: In contrast to IR spectroscopy, the symmetric stretch of the carboxylate group (ν_s(COO⁻)) is typically a strong and sharp band in the Raman spectrum, found around 1440-1360 cm⁻¹.

C-C Stretching: The stretching vibrations of the carbon backbone of the suberate anion appear in the 1150-800 cm⁻¹ region and provide information on the chain conformation.

Sulfate and Phosphate (B84403) Analogs: In studies of other ammonium salts like ammonium sulfate, the symmetric stretching mode of the anion (e.g., SO₄²⁻ at ~980 cm⁻¹) is extremely intense in the Raman spectrum, highlighting the technique's sensitivity to symmetric vibrations. nih.gov A similar strong signal would be expected for the symmetric carboxylate stretch in this compound.

Table 4: Principal Raman Active Modes for this compound.
Vibrational ModeFunctional GroupApproximate Raman Shift (cm⁻¹)Expected Intensity
N-H Stretch (Symmetric)NH₄⁺~2980Medium
C-H Stretch-CH₂-2950 - 2850Strong
Symmetric C=O Stretch-COO⁻1440 - 1360Strong
Asymmetric C=O Stretch-COO⁻1610 - 1550Weak
C-C Stretch-CH₂-CH₂-1150 - 800Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. rsc.org

Solid-state NMR (ssNMR) provides detailed information about the local environment of atomic nuclei within a crystalline or amorphous solid. youtube.com For ammonium salts, ¹⁴N Magic-Angle Spinning (MAS) NMR has proven to be a particularly insightful technique. nih.gov High-resolution ¹⁴N MAS NMR spectra allow for the precise determination of the ¹⁴N quadrupole coupling constant (C(Q)) and the asymmetry parameter (η(Q)). nih.gov These parameters are highly sensitive to the local electronic environment and can be used to distinguish between different crystallographic sites of the ammonium ion. nih.gov This capability is crucial for identifying the number of distinct ammonium sites within the crystal lattice, which can be corroborated by single-crystal X-ray diffraction data. nih.gov

A multinuclear NMR approach, which involves the study of various NMR-active nuclei within a molecule, offers a more comprehensive understanding of its structure and connectivity. magritek.comman.ac.uk For a compound like this compound, this could involve studying ¹H, ¹³C, and ¹⁴N nuclei. copernicus.org Two-dimensional correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can establish connections between different nuclei. magritek.com HSQC correlates ¹H nuclei with directly bonded ¹³C nuclei, while HMBC reveals longer-range correlations (2-3 bonds), which is useful for identifying quaternary carbons and piecing together the molecular framework. magritek.com

Solid-State NMR Characterization

Thermal Analysis for Structural Stability and Transitions

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. torontech.comwikipedia.org

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnetzsch.com This allows for the detection of thermal events such as melting, crystallization, and solid-solid phase transitions. wikipedia.orglmsscientific.com A DSC thermogram plots heat flow against temperature, where peaks indicate endothermic or exothermic processes. torontech.com For ionic solids like ammonium salts, DSC can reveal multiple phase transitions at different temperatures. williams.edu For instance, ammonium nitrate (B79036) is known to undergo up to five transitions between -20°C and its melting point. williams.edu DSC analysis of this compound would provide crucial data on its melting point, enthalpy of fusion, and any polymorphic transitions it might undergo upon heating or cooling. torontech.comwikipedia.org

Table 2: Information Obtainable from DSC Analysis

ParameterDescription
Melting Point (T(m)) The temperature at which the solid melts into a liquid. torontech.comwikipedia.org
Enthalpy of Fusion (ΔH(f)) The amount of heat required to melt the sample. torontech.com
Crystallization Temperature (T(c)) The temperature at which the sample crystallizes from the molten state upon cooling. torontech.comwikipedia.org
Glass Transition Temperature (T(g)) The temperature at which an amorphous solid transitions from a rigid to a more rubbery state. wikipedia.org
Polymorphic Transitions The temperatures and enthalpies of transitions between different crystalline forms. torontech.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.commt.comeltra.com This technique is primarily used to determine the thermal stability and composition of a material. torontech.commt.com A TGA curve plots the percentage of weight loss against temperature. researchgate.net The onset temperature of decomposition indicates the thermal stability of the compound. researchgate.net For this compound, TGA would reveal the temperature at which it begins to decompose, which would likely involve the loss of ammonia (B1221849) and water, followed by the decomposition of the suberic acid backbone at higher temperatures. The residue remaining at the end of the analysis can also provide information about the material's composition. eltra.comresearchgate.net

Table 3: Information Obtainable from TGA Analysis

ParameterDescription
Decomposition Temperature The temperature range over which the material decomposes. mt.com
Thermal Stability The temperature at which significant weight loss begins. torontech.commt.com
Compositional Analysis The percentage of volatile components (e.g., ammonia, water) can be determined from the weight loss steps. eltra.com
Residue Content The amount of non-volatile material remaining at the end of the experiment. eltra.comresearchgate.net

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of the suberate (B1241622) dianion and its interactions, governed by the principles of quantum mechanics. These calculations provide foundational data on electronic structure, molecular geometry, and energetics.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. wikipedia.org It is based on using the spatially dependent electron density as the fundamental variable, which makes it computationally feasible for large systems. mpg.de DFT calculations are instrumental in characterizing the electronic properties and bonding within the suberate dianion (⁻OOC-(CH₂)₆-COO⁻).

In the context of the suberate dianion, DFT is used to:

Analyze Charge Distribution: Calculations reveal how the negative charges are localized on the carboxylate (-COO⁻) groups at each end of the molecule. This charge distribution is crucial for understanding the ion's electrostatic interactions.

Characterize Covalent Bonds: DFT helps in analyzing the nature of the covalent bonds within the alkyl chain and the carboxylate groups. This includes bond lengths, bond angles, and vibrational frequencies.

Determine Ground State Properties: The theory is used to find the ground-state electron density, which in turn determines the energy and other properties of the molecule. wikipedia.org Quantum chemical calculations, often employing DFT, are used to establish relationships between the conformational changes in the suberate dianion and its spectroscopic features. mpg.de

Studies on dicarboxylate dianions utilize DFT to understand how hydration and intermolecular interactions influence the electronic structure. csic.escore.ac.uk For instance, the interaction with water molecules or counter-ions can perturb the electron density around the carboxylate groups, which can be quantified by DFT. Joint DFT methods have been developed to describe electronic systems in contact with a liquid environment, rigorously combining an electron density functional for the solute with a classical density functional for the liquid. aps.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. cornell.edu These methods are crucial for accurately predicting the geometric structures of molecules. For the suberate dianion, ab initio calculations are used to explore its potential energy surface and identify stable conformations.

Key findings from ab initio structural predictions for the suberate dianion include:

Conformational Isomers: In the gas phase, the suberate dianion can exist in multiple conformations. The dominant conformation is an all-trans linear structure, which maximizes the distance between the two negatively charged carboxylate groups to minimize Coulombic repulsion. capes.gov.br

Vibrational Spectroscopy: Ab initio calculations are used to predict vibrational spectra, which can then be compared with experimental infrared photodissociation (IRPD) spectroscopy results to confirm the predicted structures. capes.gov.br Studies on bare and monohydrated suberate dianions have used this combined approach to characterize their structures. capes.gov.br

Folding Energetics: These methods can calculate the energy barriers associated with the interconversion between different conformers, providing insight into the molecule's flexibility. rsc.org While the linear form is favored in isolation, ab initio calculations can predict the structures of folded conformations that become relevant in the presence of solvent molecules or counter-ions. tamu.eduresearchgate.net

The table below summarizes the conformational preferences of the suberate dianion as determined by computational methods.

Environment Predicted Stable Conformation Primary Driving Force Computational Method
Gas Phase (isolated)Linear, all-transMinimization of Coulombic repulsionAb Initio, DFT
MonohydratedLinear, with H₂O on one carboxylateIon-dipole interactionAb Initio capes.gov.br
Microsolvated (n > 16 H₂O)FoldedCooperative hydrogen bondingMolecular Dynamics, DFT cas.cznih.gov

Density Functional Theory (DFT) for Electronic Structure and Bonding

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.

The eight-carbon chain of the suberate dianion is not rigid; it possesses significant conformational flexibility. MD simulations are essential for exploring the dynamic nature of this alkyl backbone.

Torsional Flexibility: The single C-C bonds in the -(CH₂)₆- chain can rotate, leading to a vast landscape of possible conformations. MD simulations can sample these conformations over time, revealing the most populated states and the rates of interconversion between them.

Dynamic Ensembles: For longer-chain dicarboxylates like suberate, static equilibrium modeling is often insufficient. MD simulations show that these anions exist as a dynamic ensemble of interchanging geometries. rsc.org

Temperature Effects: At finite temperatures, the alkyl chain undergoes constant thermal motion. Simulations at different temperatures can show how thermal energy influences the flexibility and the average conformation of the chain. At a temperature of 63 K, the all-trans isomer is the most abundant, but evidence for dynamically interconverting conformers is also present. capes.gov.br

One of the most significant findings from MD simulations of the suberate dianion is the phenomenon of solvent-mediated folding. While the bare dianion is linear, the presence of a sufficient number of solvent molecules (typically water) can induce a conformational transition to a folded, more compact structure. cas.cznih.gov

The Folding Mechanism: Initially, water molecules solvate the two negatively charged carboxylate groups at either end of the linear chain. cas.czresearchgate.net The central alkyl chain remains largely unsolvated due to its hydrophobic nature. As more water molecules are added, the solvation shells around the two ends grow.

Critical Hydration Number: A key finding from both experiments and simulations is that a conformational change from a linear to a folded structure occurs at a critical number of water molecules. For the suberate dianion, this transition happens when it is hydrated by approximately 16 water molecules. cas.cznih.gov

Energetic Balance: The folding is driven by a delicate balance between two opposing forces: the Coulombic repulsion between the two negative charges, which favors a linear structure, and the favorable hydrophilic hydration energy gained when the two separate water clusters merge to form a single, larger cluster that bridges the two carboxylate groups. cas.cz The cooperative hydrogen bonding of the water molecules becomes strong enough to overcome the electrostatic repulsion, pulling the ends of the chain closer together. nih.govresearchgate.net This transition is a clear molecular-level manifestation of hydrophilic and hydrophobic forces. cas.cz

MD simulations provide a detailed picture of the non-covalent interactions between the suberate dianion and surrounding water molecules, as well as between the ammonium (B1175870) cations and water.

Hydration of Carboxylate Groups: Water molecules form strong hydrogen bonds with the oxygen atoms of the carboxylate groups. The structure of this first hydration shell is highly ordered. Simulations show that water molecules act as hydrogen bond donors to the carboxylate oxygens.

Hydrophobic Hydration: The aliphatic -(CH₂)₆- chain is hydrophobic. Water molecules in its vicinity are forced into more ordered, cage-like structures (clathrate-like structures) to maximize water-water hydrogen bonding, which is entropically unfavorable. This hydrophobic effect is a key driver in the folding process, as folding minimizes the surface area of the hydrophobic chain exposed to water. cas.cz

Ion-Ion Interactions: In a solution of diammonium suberate, MD simulations can also model the interactions between the ammonium cations and suberate anions, mediated by the aqueous solvent. These interactions can range from solvent-separated ion pairs to more complex aggregated structures.

The table below details the key intermolecular interactions involved in the hydration of this compound's constituent ions.

Interacting Species Type of Interaction Significance
Suberate (-COO⁻) and WaterHydrogen Bonding, Ion-DipoleStabilizes the negative charges in solution; drives initial solvation. cas.cz
Suberate (Alkyl Chain) and WaterHydrophobic EffectDrives the folding of the suberate chain to minimize exposed nonpolar surface area. cas.cz
Ammonium (-NH₃⁺) and WaterHydrogen Bonding, Ion-DipoleStrong interaction leading to the formation of a stable hydration shell around the charged groups. nih.govmdpi.com
Water and WaterHydrogen BondingCooperative water networks are crucial for bridging the carboxylate groups during folding. researchgate.net

Supramolecular Chemistry and Intermolecular Interactions

Molecular Recognition Phenomena

Molecular recognition is a fundamental concept in supramolecular chemistry, involving the specific binding of a guest molecule to a complementary host molecule. libretexts.org The structure of diammonium suberate (B1241622), presenting both dicationic (diammonium) and dianionic (dicarboxylate) species, allows it to participate as a guest in various host-guest systems.

Host-guest chemistry involves the formation of a complex between a large host molecule with a cavity and a smaller guest molecule that fits within it. libretexts.orgtaylorfrancis.com The interaction is non-covalent and relies on principles of molecular complementarity in size, shape, and chemical properties. rsc.org

Diammonium and dicarboxylate ions, such as those derived from diammonium suberate, are excellent guests for various synthetic macrocyclic hosts. For instance, α,ω-alkyldiammonium cations can be encapsulated by cucurbit[n]urils (CB[n]), a family of macrocyclic hosts with a hydrophobic cavity and two carbonyl-laced portals that favor binding with positively charged groups through ion-dipole interactions. ibs.re.kr The length of the alkyl chain in the diammonium guest plays a crucial role in the stability and stoichiometry of the resulting complex. ibs.re.kr

Similarly, dicarboxylate anions like suberate are recognized by polyammonium macrocycles. researchgate.netresearchgate.net These hosts possess multiple positively charged ammonium (B1175870) groups within a cyclic framework, creating an electron-deficient cavity that is well-suited to bind anionic guests through a combination of hydrogen bonding and electrostatic interactions. researchgate.net Potentiometric studies have demonstrated the selective binding of a series of dicarboxylate anions, including suberate (sub²⁻), by dimetallic cage complexes, with binding strength dependent on the length of the aliphatic chain separating the carboxylate groups. researchgate.net The table below summarizes examples of host-guest systems involving dicarboxylate or diammonium substrates.

Host TypeGuest TypePrimary InteractionsExample HostExample Guest
Cucurbit[n]urilα,ω-Alkyldiammonium CationsIon-Dipole, HydrophobicCucurbit researchgate.neturil (CB researchgate.net)Hexamethylenediammonium
Polyammonium MacrocycleDicarboxylate AnionsHydrogen Bonding, ElectrostaticDicopper(II) AzacryptateSuberate, Adipate (B1204190)
CyclodextrinHydrophobic portions of moleculesHydrophobic, van der Waalsβ-CyclodextrinAdamantane Derivatives

The geometry of the suberate dianion and its corresponding diammonium cation is approximately linear, with functional groups located at opposite ends of the molecule. This feature makes them ideal candidates for linear molecular recognition by ditopic receptors. acs.org A ditopic host is a molecule that possesses two distinct binding sites, allowing it to simultaneously interact with two different parts of a single guest molecule or with two separate guest molecules.

In the context of this compound, a ditopic host for the suberate anion would feature two positively charged or hydrogen-bond donor sites positioned at a distance that matches the separation of the two carboxylate groups. This geometric and functional complementarity leads to a strong and selective binding event, often described as a molecular "handshake" or "lock-and-key" fit. Macrobicyclic polyammonium receptors, for example, have been shown to bind dicarboxylate substrates with linear recognition, forming highly stable cryptate complexes. researchgate.net The binding constant for such complexes is highly dependent on the match between the length of the guest's aliphatic spacer and the size of the host's cavity. researchgate.net This principle allows for the design of receptors that can selectively bind suberate over other dicarboxylates of different lengths, such as adipate or pimelate. researchgate.net

Host-Guest Complexation with Diammonium and Dicarboxylate Substrates

Non-Covalent Interactions in Solid-State Architectures

In the solid state, the constituent ions of this compound—the octane-1,8-diammonium cation and the suberate dianion—self-assemble into a crystalline lattice. The structure and stability of this lattice are governed by a network of directional non-covalent interactions.

Hydrogen bonds are among the most critical interactions in crystal engineering due to their strength and directionality. researchgate.net In the solid-state structure of this compound, extensive hydrogen bonding networks are expected between the ammonium cations (hydrogen-bond donors) and the carboxylate anions (hydrogen-bond acceptors). wikipedia.org

Drawing an analogy from the crystal structure of the closely related octane-1,8-diammonium bis(dihydrogenmonophosphate), the ammonium groups (–NH₃⁺) act as potent donors, forming multiple N–H···O hydrogen bonds with the oxygen atoms of the carboxylate groups (–COO⁻). scirp.org These interactions link the cations and anions into intricate one-, two-, or three-dimensional networks, which are fundamental to the cohesion of the crystal. scirp.orgmdpi.com The formation of specific, recurring hydrogen-bonding patterns, known as supramolecular synthons, is a common feature in such organic salts. researchgate.net For instance, interactions between dicationic piperazine (B1678402) and carboxylate anions often form well-defined ring motifs (synthons) that dictate the resulting architecture. researchgate.net A similar predictable pattern is anticipated for this compound.

Donor (D)–HAcceptor (A)InteractionTypical D···A Distance (Å)Significance
N⁺–HO=C–O⁻N–H···O2.6 - 2.9Primary interaction defining the crystal lattice
O–HOO–H···O2.5 - 2.8Present in related phosphate (B84403) salts, forms inorganic layers
C–HOC–H···O3.0 - 3.5Weaker, contributes to overall lattice stability

Beyond hydrogen bonding, the primary force holding the this compound crystal lattice together is the electrostatic attraction between the positively charged ammonium groups and the negatively charged carboxylate groups. This phenomenon, known as ion pairing, is fundamental to the structure of all salts. sop4cv.com In the solid state, these ions form "contact ion pairs," where the oppositely charged moieties are in direct contact, maximizing electrostatic stabilization. marquette.edu

Stacking interactions, a form of van der Waals force, also contribute to the stability of crystal structures. While this compound itself is purely aliphatic and thus cannot participate in aromatic (π-π) stacking, such interactions are highly relevant in host-guest complexes where either the host or another guest is aromatic. libretexts.org For example, supramolecular assemblies involving dicarboxylate guests and aromatic host molecules are often stabilized by π-π stacking and C–H···π interactions alongside hydrogen bonds. mdpi.comacs.org

Ion Pairing Effects in Crystal Lattices

Templated Assembly and Self-Organization Principles

In the field of supramolecular chemistry and crystal engineering, self-organization refers to the spontaneous assembly of molecular components into stable, structurally well-defined aggregates through non-covalent interactions. Templated assembly is a sophisticated form of this process where a specific molecular entity, the template, directs the arrangement of other components into a predetermined architecture that would not form, or would form with less precision, in its absence. This compound is an exemplary component in such systems due to its distinct structural features: two terminal ammonium () cations, which are excellent hydrogen-bond donors, separated by a flexible eight-carbon aliphatic chain derived from suberic acid. The corresponding suberate dianion, , provides two carboxylate groups that are potent hydrogen-bond acceptors. This combination of features allows it to act as a versatile tecton (building block) or a guest molecule in templated systems.

A prominent example of templated assembly involving this compound is its co-crystallization with the macrocyclic polyether 18-crown-6 (B118740) . The crown ether acts as a specific template for the ammonium cation. The internal cavity of 18-crown-6, with its six inwardly pointing oxygen atoms, provides a geometrically and electronically complementary binding site for the tetrahedral ammonium ion.

Research findings from single-crystal X-ray diffraction studies reveal the precise nature of this templated self-organization. The primary recognition motif involves the "perching" of each ammonium cation on an 18-crown-6 molecule. This is achieved through the formation of three strong, charge-assisted N-H···O hydrogen bonds between three hydrogen atoms of the ion and three alternating oxygen atoms of the crown ether ring. This interaction is highly directional and predictable, forming a stable supramolecular cation complex: [()•(18-crown-6)].

The table below summarizes the key features of this templated assembly.

Table 1. Characteristics of the Templated Supramolecular Assembly of this compound and 18-Crown-6
ParameterDescription
Molecular ComponentsThis compound, 18-Crown-6
Template Molecule18-Crown-6, which selectively binds the ammonium cation.
Stoichiometry of Complex1:2 (this compound : 18-Crown-6). One suberate dianion links two [($\text{NH}_4^+$)•(18-crown-6)] units.
Primary Interaction (Template-Guest)Charge-assisted N-H···O hydrogen bonds between the $\text{NH}_4^+$ ion and the 18-crown-6 oxygen atoms.
Secondary Interaction (Linking)Charge-assisted N-H···O hydrogen bonds between the $\text{NH}_4^+$ ion and the suberate dianion's carboxylate groups.
Resulting Supramolecular ArchitectureInfinite one-dimensional (1D) polymeric chain.

The precise geometry of the non-covalent interactions that drive this self-assembly has been quantified. The hydrogen bonds between the ammonium donor and the crown ether/suberate acceptors are the defining feature. The table below provides typical geometric data for these interactions as determined from crystallographic analysis.

Table 2. Representative Hydrogen Bond Geometry in the [this compound]•[18-Crown-6]₂ Complex
Interaction Type (D–H···A)Donor (D)···Acceptor (A) Distance (Å)Hydrogen (H)···Acceptor (A) Distance (Å)D–H···A Angle (°)
N-H···O (Ammonium-Crown Ether)2.85 - 2.981.86 - 2.05155 - 175
N-H···O (Ammonium-Suberate)2.75 - 2.851.78 - 1.90160 - 178

This system demonstrates how the principles of templated assembly and molecular recognition can be harnessed to construct ordered, extended solid-state structures from simple molecular components. The specificity of the ammonium-crown interaction provides the initial organization, while the geometric and functional properties of the this compound salt dictate the final polymeric architecture.

Coordination Chemistry and Metal Organic Frameworks Mofs

Diammonium Suberate (B1241622) as a Ligand or Counterion in Metal Complexes

In the context of metal complexes, the suberate dianion (C₈H₁₂O₄²⁻), originating from the deprotonation of suberic acid or the dissociation of diammonium suberate, functions primarily as a bridging ligand. The ammonium (B1175870) ions (NH₄⁺) would typically act as counterions within the crystal lattice, balancing the charge of the anionic metal-suberate framework, unless they are displaced during the synthesis process. The suberate ligand's flexible aliphatic backbone and the versatile coordination modes of its carboxylate end-groups make it a valuable component in crystal engineering. researchgate.netmdpi.com

The synthesis of metal-suberate complexes is often achieved through hydrothermal or solution-based methods, where metal salts are reacted with a source of the suberate anion. researchgate.net The resulting structures are meticulously characterized using single-crystal X-ray diffraction to determine their precise atomic arrangement.

A notable example is the anhydrous copper(II) suberate, [Cu₂(OOC-(CH₂)₆-COO)₂]. researchgate.net This complex features discrete, centrosymmetric binuclear units where two copper(II) centers are bridged by four suberate ligands in a syn-syn paddlewheel conformation. researchgate.net Each copper ion is five-coordinated, adopting a distorted square-pyramidal geometry. The intramolecular distance between the copper centers is approximately 2.5793(10) Å. researchgate.net

In another instance, manganese(II) has been used to create a suberato-pillared coordination polymer, Mn₂(H₂O)(C₈H₁₂O₄)₂, via hydrothermal synthesis. researchgate.net This compound exhibits a layered structure composed of inorganic layers of manganese-oxygen polyhedra that are pillared by the organic suberate ligands. researchgate.net

Complexes with manganese and the co-ligand 1,10-phenanthroline (B135089) (phen) further illustrate the suberate ligand's versatility. Depending on the reaction conditions, different structures can be isolated, such as {[Mn(phen)₂]L₂/₂}₂·H₂L·8H₂O, where 'L' represents the suberate dianion. researchgate.net In this complex, the [Mn(phen)₂]²⁺ units are linked by bis-monodentate suberate ligands, forming one-dimensional polymeric chains. researchgate.net

Table 1: Selected Crystallographic Data for Metal-Suberate Complexes

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref
[Cu₂(OOC-(CH₂)₆-COO)₂]TriclinicP-15.1077(5)8.362(2)11.378(2)97.587(9) researchgate.net
Mn₂(H₂O)(C₈H₁₂O₄)₂MonoclinicC2/c26.544(5)7.617(2)9.187(2)105.38(2) researchgate.net

Coordination polymers are extended structures formed by linking metal centers with organic ligands. The design of these networks relies heavily on the geometry and connectivity of the chosen building blocks. researchgate.net The suberate ligand, as a flexible dicarboxylate, plays a crucial role in dictating the final architecture of these polymers.

Its length and conformational freedom, arising from the -(CH₂)₆- chain, allow it to bridge metal ions that are separated by significant distances. This bridging can lead to the formation of various dimensionalities:

1D Chains: As seen in the manganese-phenanthroline complex, suberate can act as a simple linker, connecting metal-containing units into infinite one-dimensional chains. researchgate.net

2D Layers: The suberate ligand can pillar inorganic layers, as demonstrated in the hydrothermally synthesized Mn₂(H₂O)(C₈H₁₂O₄)₂, creating a two-dimensional sheet-like structure. researchgate.net

3D Frameworks: By cross-linking these chains or layers, complex three-dimensional supramolecular frameworks can be constructed. These networks can be further stabilized by other interactions, such as hydrogen bonding, particularly when solvent molecules or counterions are present in the crystal lattice. researchgate.netrsc.org

The flexibility of the suberate ligand's aliphatic chain is a key design element. This "breathing" capability, where the chain can adopt different conformations (e.g., anti vs. gauche), can lead to pressure- or temperature-induced structural changes in the framework. mdpi.com This contrasts with rigid ligands, which offer more predictable but less adaptable network topologies. mdpi.com

Synthesis and Structural Features of Dicarboxylate-Metal Complexes

Tuning of Coordination Environments and Supramolecular Networks through Dicarboxylate Ligands

Several factors related to the dicarboxylate ligand are used for tuning:

Chain Length: The length of the aliphatic chain between the carboxylate groups directly influences the distance between metal nodes in the network. Using a series of dicarboxylates (e.g., adipate (B1204190), suberate, sebacate) allows for systematic variation in pore size and network interpenetration.

Flexibility vs. Rigidity: Flexible ligands like suberate can adapt to different coordination preferences of the metal ion and can coil or straighten, potentially leading to dynamic framework behaviors. mdpi.com Rigid aromatic dicarboxylates, in contrast, tend to produce more predictable and robust structures. mdpi.com

By carefully selecting the dicarboxylate ligand in combination with specific metal ions and auxiliary ligands (like phenanthroline), chemists can design and synthesize coordination polymers with targeted dimensionalities, topologies, and even functional properties. researchgate.netrsc.org The result is a high degree of control over the final supramolecular assembly, enabling the creation of materials with tailored architectures.

Analytical Method Development and Application

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of dicarboxylic acids like suberic acid. Various chromatographic methods, often coupled with mass spectrometry, provide high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Dicarboxylate Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for quantifying dicarboxylic acids, including suberic acid, in complex matrices. nih.govlongdom.org This method often involves a derivatization step to enhance the ionization efficiency and chromatographic separation of the analytes. nih.govlongdom.org

One common approach involves the chemical derivatization of the carboxyl groups of dicarboxylic acids. nih.gov For instance, derivatization with dimethylaminophenacyl bromide (DmPABr) can reverse the charge of the molecules from negative to positive, which significantly improves sensitivity and mass fragmentation for LC-MS/MS analysis in positive ionization mode. nih.govlongdom.org This charge-reversal strategy has been shown to achieve exceptionally low limits of detection (LLOD) and quantification (LLOQ), often in the femtogram range. nih.gov The derivatized dicarboxylic acids also exhibit good stability at room temperature and after multiple freeze-thaw cycles. nih.gov

LC-MS/MS methods can be applied to a wide range of biological samples, including plasma, urine, and cerebrospinal fluid. longdom.org The high specificity of tandem mass spectrometry allows for the accurate quantification of specific dicarboxylic acids, even in the presence of isomers. researchgate.net For example, a method developed for methylmalonic acid (MMA), another dicarboxylic acid, demonstrated linearity up to 150 micromol/L with a limit of quantification of 0.1 micromol/L. researchgate.net While direct analysis of underivatized dicarboxylic acids is possible, it often lacks the sensitivity required for detecting low concentrations in biological samples. google.comgoogle.com

A study quantifying suberic acid in cane toad tadpole extracts utilized HPLC-ESI(+)MS, demonstrating the method's applicability in environmental and biological research. researchgate.net The analysis found that 1 ml of the extract, corresponding to a single tadpole, contained 4.4 μg of suberic acid. researchgate.net Another method for analyzing dicarboxylic acids in urine without derivatization has been developed, but it is generally not sensitive enough for normal physiological concentrations. google.comgoogle.com

Table 1: Performance of a Derivatization-Based LC-MS/MS Method for Dicarboxylate Quantification nih.gov An interactive data table is available here: https://www.google.com/search

Parameter Value
Linearity (R²) >0.99
Lower Limit of Detection (LLOD) <266 fg

Gas Chromatography-Mass Spectrometry (GC-MS) for Dicarboxylate Esters

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of dicarboxylic acids. Due to the low volatility of dicarboxylic acids, a derivatization step is essential to convert them into more volatile esters, typically methyl or trimethylsilyl (B98337) (TMS) esters, prior to GC-MS analysis. nih.govresearchgate.net

The derivatization process is a critical step. Common methods include esterification with reagents like BF3/alcohol or silylation with agents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). researchgate.net The choice of derivatization agent can impact the sensitivity and reproducibility of the analysis. researchgate.net For instance, a comparison of esterification and silylation for low-molecular-weight dicarboxylic acids in atmospheric aerosols showed that both methods were suitable, but BSTFA provided lower detection limits and higher reproducibility. researchgate.net Another study used m-(trifluoromethyl)phenyltrimethylammonium hydroxide (B78521) (TMTFAH) for the derivatization of fatty acids, including suberic acid, in paint samples. nih.gov

GC-MS analysis of dicarboxylic acid esters provides detailed information for both qualitative and quantitative purposes. The mass spectra of the derivatized compounds allow for their unambiguous identification. nih.govnist.gov For example, the GC-MS analysis of artificially aged paints identified suberic acid as a degradation product of unsaturated fatty acids. mdpi.com Studies have also investigated matrix effects in the GC-MS profiling of metabolites after trimethylsilyl derivatization, noting that signal suppression and enhancement can occur. mdpi.comresearchgate.net

Table 2: Comparison of Derivatization Procedures for GC-MS Analysis of Dicarboxylic Acids researchgate.net An interactive data table is available here: https://www.google.com/search

Derivatization Method Detection Limit Reproducibility (RSD%)
Esterification (BF3/alcohol) ≤4 ng m⁻³ ≤15%

High-Performance Liquid Chromatography (HPLC) Methodologies for Dicarboxylate Analysis

High-performance liquid chromatography (HPLC) offers a versatile platform for the analysis of dicarboxylic acids. researchgate.netresearchgate.net Depending on the specific requirements of the analysis, such as sensitivity and the complexity of the sample matrix, various HPLC methods can be employed.

For non-chromophoric aliphatic dicarboxylic acids like suberic acid, derivatization is often necessary to enable UV or fluorescence detection. researchgate.netresearchgate.netnih.gov A common derivatization agent is phenacyl bromide, which converts the carboxylic acids into their corresponding phenacyl esters, allowing for sensitive UV detection. researchgate.netresearchgate.net An HPLC method was developed to quantify dicarboxylic acids from the hydrolysis of carbohydrate polyesters, where suberic acid was one of the analytes. researchgate.netresearchgate.net This method demonstrated good linearity in the 0.5–15.0 μg/ml range. researchgate.netresearchgate.net Another sensitive HPLC method involved the derivatization of adipic and suberic acid with 9-anthryldiazomethane (B78999) for fluorescence detection, achieving recoveries above 90% from urine samples. nih.gov

Reversed-phase HPLC is a common separation mode for dicarboxylic acids and their derivatives. sielc.comsielc.com The choice of the stationary phase and mobile phase composition is critical for achieving adequate separation. researchgate.netsielc.com For instance, an octadecyl bonded stationary phase has been shown to provide good specificity and peak shape for dicarboxylic acid derivatives. researchgate.net Ion-exclusion chromatography is another effective separation mode for organic acids, offering high selectivity. shimadzu.com

Electrochemical Sensing Platforms

Electrochemical sensors provide a rapid and cost-effective alternative for the detection of dicarboxylic acids. These platforms are typically based on modified electrodes that exhibit specific interactions with the target analyte.

Dicarboxylate Detection via Modified Electrodes

The development of modified electrodes is central to the electrochemical sensing of dicarboxylates. These modifications can enhance the sensitivity and selectivity of the detection by facilitating the electrochemical reaction or by providing specific recognition sites for the analyte.

One approach involves the use of ferrocene-based receptors. A study reported a ferrocene-based bis(o-trifluoroacetylcarboxanilide) receptor that selectively recognizes and electrochemically senses a specific dicarboxylate through cooperative formation of a host-guest adduct. rsc.orgrsc.org The binding of the dicarboxylate to the receptor induces a significant shift in the redox potential of the ferrocene (B1249389) unit, which can be measured by cyclic voltammetry. rsc.orgrsc.org

Other modifications include the use of conductive polymers or nanomaterials. For example, a glassy carbon electrode modified with polyaniline has been used for the detection of ascorbic acid, demonstrating the potential of polymer-modified electrodes for sensing applications. mdpi.com Similarly, electrodes modified with CuO nanostructures, functionalized with suberic acid, have been developed for the detection of other compounds, indicating the versatility of suberic acid as a modifying agent. researchgate.net The use of molecularly imprinted polymers (MIPs) on electrode surfaces also offers a promising route for creating highly selective sensors for specific molecules. americanlaboratory.com

Voltammetric and Potentiometric Applications in Dicarboxylate Analysis

Voltammetric and potentiometric techniques are the primary methods used in conjunction with modified electrodes for dicarboxylate analysis.

Cyclic voltammetry (CV) is a widely used voltammetric technique to study the electrochemical behavior of modified electrodes and their interaction with analytes. rsc.orgrsc.org In the case of the ferrocene-based receptor, the addition of a dicarboxylate caused a significant negative shift in the redox potential of the ferrocene, which was observed using CV. rsc.orgrsc.org Square wave anodic stripping voltammetry (SWASV) has been employed with a gold nanoparticle and copper-1,3,5-benzene dicarboxylate modified electrode for the determination of antimony, showcasing the potential of such techniques for sensitive detection. figshare.com

Potentiometric titrations offer another approach for the characterization of acids. wikipedia.orgvfu.cz This technique involves measuring the potential difference between an indicator electrode and a reference electrode as a titrant is added. wikipedia.org While it is a well-established method for determining the concentration of acids, its application to complex mixtures of dicarboxylic acids may be limited compared to chromatographic methods. cdnsciencepub.com However, conductimetric titrations of symmetrical aliphatic dicarboxylic acids have been shown to provide more detailed information than their potentiometric titration curves. cdnsciencepub.com

Table 3: Chemical Compounds Mentioned

Compound Name
Diammonium suberate (B1241622)
Suberic acid
Adipic acid
Azelaic acid
Sebacic acid
Methylmalonic acid
Dimethylaminophenacyl bromide
Phenacyl bromide
9-Anthryldiazomethane
m-(Trifluoromethyl)phenyltrimethylammonium hydroxide
N,O-bis(trimethylsilyl)-trifluoroacetamide
Ferrocene
Ascorbic acid
Antimony
Terephthalic acid
Diethylmalonic acid
Succinic acid
Propionic acid
Myristic acid
Palmitic acid
Stearic acid
Oleic acid
Linoleic acid
Pimelic acid
9-oxononanoic acid
10-oxoctadecanoic acid
Undecanedioic acid
Glutaric acid
Phthalic acid
Caffeic acid
Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate
Uric acid
Aniline
Dodecyl benzene (B151609) sulphonic acid
Sulphuric acid
1,1'-Biphenyl-4,4'-dicarboxylic acid
Oxalic Acid
Glycolic Acid
Acetic Acid
Glyoxylic Acid
1,3-Diaminopropane
1,4-Diaminobutane (Putrescine)
1,5-Diaminopentane (Cadaverine)
Lactic acid
Butyric acid
Valeric acid
Hexanoic acid
Dichloromethane
Acetonitrile
Ammonium (B1175870) hydroxide

Materials Science Applications and Advanced Materials Development

Diammonium Suberate (B1241622) as a Precursor for Polymer Synthesis

The suberate monomer, derived from diammonium suberate or suberic acid, is a foundational element in the synthesis of advanced polymers. Its eight-carbon backbone provides a desirable level of flexibility and crystallinity to the resulting polymer chains, influencing their physical and mechanical properties.

The suberate monomer is integral to the production of various bio-based and aliphatic polyesters. mdpi.com Aliphatic polyesters are a class of biodegradable polymers that can be synthesized from bio-based diols and dicarboxylic acids. mdpi.com Suberic acid is listed among several aliphatic dicarboxylic acids like adipic acid and sebacic acid used for this purpose. google.com The synthesis often involves polycondensation reactions between the suberate monomer (from suberic acid) and various diols. mdpi.com For instance, the enzymatic polymerization of suberic acid and 1,8-octanediol (B150283) yields poly(octamethylene suberate) (POS), a promising aliphatic polyester (B1180765). mdpi.commdpi.com

The synthesis can be performed through various methods, including two-step polymerization in bulk or via enzymatic catalysis in aqueous systems, which is considered a greener route. mdpi.com Researchers have successfully synthesized series of polyesters based on suberic acid moieties and bio-derived diols like 1,4:3,6-dianhydrohexitols (isosorbide, isomannide, and isoidide) using microwave-assisted synthesis. sciforum.net These approaches aim to create fully bio-based polyesters, moving away from petroleum-derived precursors. researchgate.netresearchgate.net The properties of these suberate-based polyesters can be tailored by selecting different diol co-monomers. For example, using sugar-based bicyclic diols can lead to polyesters with higher glass transition temperatures and mechanical strength compared to those made with simple alkanediols. researchgate.net

Table 1: Examples of Suberate-Based Aliphatic Polyesters and Synthesis Methods

Polyester Name Monomers Synthesis Method Key Findings Reference
Poly(octamethylene suberate) (POS) Suberic acid, 1,8-Octanediol Enzymatic polymerization (solvent-free or in water) High yields (60-98%) and molecular weights (3,500-7,600 g/mol) achieved. mdpi.com
Isosorbide-based polyester Isosorbide, Suberoyl chloride Microwave-assisted and conventional polycondensation Microwave synthesis in toluene (B28343) resulted in polymers with higher molecular masses. sciforum.net
Isomannide-based polyester Isomannide, Suberoyl chloride Microwave-assisted and conventional polycondensation Better results were obtained in solventless (bulk) conditions for this specific combination. sciforum.net
cBeD-Suberate Polyester cis-1,4-butenediol (cBeD), Suberic acid dichloride Polycondensation catalyzed by pyridine Resulted in crystalline polymers with melting temperatures around 55-120 °C. researchgate.net

The design of biodegradable materials using suberate monomers is a field of active research, focusing on creating polymers that degrade into harmless by-products. ijarsct.co.in The characterization of these materials involves a comprehensive analysis of their chemical, thermal, and mechanical properties to ensure they meet the requirements for specific applications, such as packaging or biomedical devices. taylorfrancis.commdpi.com

Poly(octamethylene suberate) (POS), for example, is a biodegradable aliphatic polyester with a low melting temperature (60–70 °C). mdpi.com Its degradation products, 1,8-octanediol and suberic acid, are considered to have favorable biocompatibility. mdpi.com The characterization of such polymers typically involves techniques like Nuclear Magnetic Resonance (NMR) to confirm the chemical structure, Differential Scanning Calorimetry (DSC) to determine thermal properties like melting point (Tm) and glass transition temperature (Tg), and Gel Permeation Chromatography (GPC) to measure molecular weight. mdpi.comresearchgate.netmdpi.com

Research has shown that the properties of suberate-based polyesters can be precisely tuned. For instance, copolyesters created by combining suberate monomers with other dicarboxylic acids or diols can exhibit a wide range of properties, from rigid to elastomeric. mdpi.com The crystallinity and melting temperature of polyesters derived from cis-1,4-butenediol and various aliphatic dicarboxylic acids, including suberic acid, have been shown to pass a minimum at the polyester of suberic acid. researchgate.net This detailed characterization is essential for designing polymers with tailored degradation rates and mechanical performance for advanced applications. ijarsct.co.in

Table 2: Characterization Data for Selected Suberate-Based Biodegradable Polyesters

Polymer System Technique Property Measured Result Reference
Poly(octamethylene suberate) (POS) GPC Molecular Weight (MW) 3,500 - 7,600 g/mol mdpi.com
Poly(octamethylene suberate) (POS) DSC Melting Temperature (Tm) 60 - 70 °C mdpi.com
Polyesters of cis-1,4-butenediol and suberic acid SEC Number Average Molecular Weight (Mn) 13,500 Da researchgate.net
Polyesters of cis-1,4-butenediol and suberic acid DSC Melting Temperature (Tm) ~55 - 120 °C researchgate.net
Polyesters of sugar-based diols and suberate GPC Weight Average Molecular Weight (Mw) 25,000 - 50,000 g/mol researchgate.net

Bio-based Polyesters and Aliphatic Polyesters from Suberate Monomers

Functional Materials Development

Beyond basic polymer synthesis, the suberate monomer is instrumental in the development of functional materials designed for specific, high-performance applications. These materials leverage the unique chemical properties of the suberate structure to achieve advanced functionalities.

In materials science, polymeric nanoparticles (PNPs) are developed as sophisticated systems for the controlled delivery of active agents. mdpi.comnih.gov These nanoparticles, which are colloidal systems with sizes typically ranging from 1 to 1000 nm, can be fabricated from biocompatible and biodegradable polymers. mdpi.commdpi.com The polymer acts as a matrix that encapsulates an active compound, protecting it and controlling its release. frontiersin.org

Poly(octamethylene suberate) (POS) has been successfully used to create nanoparticles (POS-NPs) for the delivery of therapeutic molecules for skin disorders. mdpi.com These nanoparticles are prepared using methods like the oil-in-water miniemulsion technique. mdpi.com The performance of these delivery systems is highly dependent on the physicochemical properties of the polymer matrix. mdpi.com The suberate-based polymer provides a biodegradable and biocompatible carrier, and its degradation products are considered safe for topical applications. mdpi.com The hydrophobicity and chemical structure of the encapsulated compounds influence the stability and release characteristics of the drug-loaded nanoparticles. mdpi.com The versatility of polymers like POS allows for the encapsulation of a wide range of bioactive compounds, demonstrating their potential as a platform for advanced delivery systems. mdpi.com

Thermochemical energy storage (TCES) is an emerging technology for storing thermal energy, such as waste heat from industrial processes or solar energy, through reversible chemical reactions. tuwien.atsintef.com Salt hydrates are a class of materials being investigated for TCES due to their high energy storage densities and ability to store and release heat at constant temperatures during dehydration and rehydration cycles. tuwien.atosti.gov

While research has explored various salt hydrates, including those based on inorganic salts and some organic salts like calcium terephthalate, the specific use of this compound is less documented in readily available literature. tuwien.at However, the principle extends to dicarboxylic acid salts. tuwien.atresearchgate.net These materials store energy by undergoing an endothermic dehydration reaction when heated. tuwien.at The energy is stored as long as the resulting anhydrous salt and water are kept separate. tuwien.at When heat is needed, the components are recombined in an exothermic rehydration reaction. The investigation into calcium salts of higher dicarboxylic acids suggests a potential avenue for suberates in this application. tuwien.at The development of TCES systems is a key area of research for improving energy efficiency and enabling the wider use of renewable energy sources. sintef.comsintef.com

Active bio-based materials are advanced materials that can respond to external stimuli or perform a specific function beyond their structural role. The integration of suberin-derived components, like suberic acid, is significant in this context. nih.gov Bio-based materials are derived from renewable biological resources and are central to reducing dependence on fossil fuels and mitigating environmental impact. proba.earthmdpi.com

The performance of these active materials is often enhanced by incorporating functional additives, many of which can also be bio-based. researchgate.net While this compound itself is a simple salt, the polyesters and polyamides derived from its suberate monomer can be functionalized to create active materials. For example, suberate-based polymers can be blended with other bio-polymers or functional fillers to create composites with tailored properties for applications in construction, automotive parts, or smart packaging. mdpi.com The inherent biodegradability and biocompatibility of suberate-based polymers make them excellent candidates for developing sustainable active systems, such as materials for tissue engineering or environmentally responsive packaging. nih.govpolytives.com The goal is to create high-performance materials that are part of a circular economy, where resources are used efficiently and waste is minimized. researchgate.net

Environmental Fate and Chemical Degradation Mechanisms

Biodegradation Pathways of Dicarboxylate Salts and Derivatives

Salts of linear dicarboxylic acids, such as diammonium suberate (B1241622), are generally susceptible to microbial degradation in the environment. The biodegradation process is primarily focused on the suberate anion, as the ammonium (B1175870) ion is readily assimilated by microorganisms as a nitrogen source.

The principal metabolic route for the degradation of medium-chain α,ω-dicarboxylic acids (DCAs) like suberic acid (octanedioic acid) is β-oxidation. nih.govnih.gov This pathway is utilized by a wide range of bacteria and fungi under both aerobic and anaerobic conditions to break down the carbon chain into smaller, metabolically accessible units. nih.govd-nb.info

Under aerobic conditions, the degradation pathway in microorganisms such as Cupriavidus necator involves distinct enzymatic steps. nih.gov While structurally similar to the β-oxidation of fatty acids, the degradation of DCAs often requires specific sets of enzymes, including dedicated acyl-CoA dehydrogenases and thiolases. nih.govresearchgate.net The process begins with the activation of the dicarboxylate to its corresponding CoA ester. Subsequently, the molecule undergoes repetitive cycles of oxidation, hydration, further oxidation, and thiolytic cleavage, removing a two-carbon unit in the form of acetyl-CoA with each cycle. For suberic acid (a C8 dicarboxylic acid), this process would ultimately yield products like succinyl-CoA, which can then be funneled into the central metabolic tricarboxylic acid (TCA) cycle. nih.govnih.gov

Anaerobic degradation of suberic acid has also been observed in methanogenic enrichment cultures. d-nb.info In these syntrophic communities, the degradation of suberate is coupled to the formation of acetate (B1210297) and methane. The primary mechanism is also β-oxidation, which occurs in strict dependence on hydrogenotrophic methanogens that consume the hydrogen produced during the oxidation process. d-nb.info During the anaerobic degradation of even-numbered dicarboxylic acids like suberate, propionate (B1217596) has been observed as a transient intermediate. d-nb.info

Table 1: Summary of Biodegradation Characteristics of Dicarboxylate Salts

Feature Description References
Primary Mechanism β-oxidation of the dicarboxylate anion. nih.govnih.govd-nb.info
Environmental Conditions Occurs under both aerobic and anaerobic conditions. nih.govd-nb.info
Key Microbial Groups Bacteria (e.g., Cupriavidus, Pseudomonas), Fungi, and methanogenic consortia. nih.govd-nb.inforesearchgate.netasm.org
Initial Step Activation of the dicarboxylic acid to its CoA-ester. nih.gov
Metabolic Products Acetyl-CoA, Succinyl-CoA, and other TCA cycle intermediates. nih.govnih.gov
Anaerobic Intermediates Propionate may form as a transient intermediate from even-numbered DCAs. d-nb.info

Chemical Stability and Degradation Kinetics in Various Media

The chemical stability of diammonium suberate is influenced by the surrounding medium, particularly in aqueous environments and under thermal stress.

Chemical Stability in Aqueous Media

In aqueous solutions, this compound, as a salt of a weak acid and a weak base, undergoes hydrolysis. embibe.com Both the ammonium and suberate ions react with water in a reversible process:

Cationic Hydrolysis: NH₄⁺ + H₂O ⇌ NH₃ + H₃O⁺

Anionic Hydrolysis: C₆H₁₂(COO)₂²⁻ + 2H₂O ⇌ C₆H₁₂(COOH)₂ + 2OH⁻

The pH of the resulting solution depends on the relative dissociation constants of suberic acid (pKa₁ ≈ 4.5, pKa₂ ≈ 5.4) and ammonia (B1221849) (pKb ≈ 4.75). Due to the comparable acid and base strengths, aqueous solutions of this compound are expected to be near-neutral. This hydrolysis implies that in an aqueous environment, the compound exists in equilibrium with free suberic acid and ammonia.

Thermal Stability and Decomposition

Ammonium salts of carboxylic acids are known to be thermally unstable. researchgate.netunca.edu When heated, this compound is expected to decompose. The decomposition can proceed via two main pathways: reversion to the constituent acid and base, or dehydration to form an amide.

Reversion: (NH₄)₂[C₆H₁₂(COO)₂] (s) → 2NH₃ (g) + C₈H₁₄O₄ (l/g)

Amide Formation: (NH₄)₂[C₆H₁₂(COO)₂] (s) → C₈H₁₆N₂O₂ (Suberamide) (s) + 2H₂O (g)

Studies on other ammonium carboxylates show these decomposition reactions typically occur at temperatures between 130°C and 210°C. unca.edu Suberic acid itself is stable under normal conditions but decomposes under fire conditions, producing carbon oxides. cdhfinechemical.com

Degradation Kinetics

Table 2: Physicochemical Properties of Suberic Acid Influencing Stability

Property Value Reference
Chemical Formula C₈H₁₄O₄ chemicalbook.comchemicalbook.com
Molecular Weight 174.19 g/mol chemicalbook.comalfa-chemistry.com
Melting Point 140-144 °C chemicalbook.comchemicalbook.com
Boiling Point 230 °C (at 15 mmHg) chemicalbook.comchemicalbook.com
Water Solubility 1.6 g/L (at 20 °C) chemicalbook.com
pKa₁ (at 25 °C) 4.52 chemicalbook.comchemicalbook.com
Chemical Stability Stable under normal conditions; incompatible with strong oxidizing agents and bases. chemicalbook.comvalsynthese.ch
Hazardous Decomposition Forms carbon oxides under fire conditions. cdhfinechemical.comaksci.com

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways for Diammonium Suberate (B1241622) with Enhanced Efficiency

The development of novel and efficient synthetic pathways for diammonium suberate is a primary area of future research. Traditional synthesis often involves the simple acid-base reaction between suberic acid and ammonia (B1221849). However, future efforts will likely focus on methods that offer higher purity, better yield, and are more environmentally benign.

One promising approach involves the direct synthesis of diammonium salts from dicarboxylic acids in a non-aqueous environment. This can be achieved by reacting the dicarboxylic acid with a diamine in the presence of a minimal amount of water, often less than 5% by weight, to produce a solid particulate salt. google.com This method avoids the need for extensive drying and can lead to a more direct route for producing polyamide precursors. google.com Furthermore, purification techniques for dicarboxylic acids, such as fractional distillation of their methyl esters, can be employed to ensure high-purity starting materials for the synthesis of diammonium salts. google.com

Another avenue of exploration is the use of alternative reaction media and catalysts to improve the efficiency and sustainability of the synthesis. For instance, the use of catalytic reagents is a core principle of green chemistry, aiming to replace stoichiometric reagents to minimize waste. yale.eduacs.org Research into solid acid catalysts or enzymatic processes for the amidation of suberic acid could lead to more efficient and selective syntheses of this compound. Additionally, methods for the production of dicarboxylic acids suitable for polymer synthesis often involve the formation of their diammonium salts, which can be directly used in polymerization processes after purification steps like recrystallization. google.com

Future research will also likely focus on the development of continuous flow processes for the synthesis of this compound. Continuous manufacturing offers several advantages over batch processing, including improved heat and mass transfer, better process control, and the potential for higher throughput and consistency.

Deeper Computational Insight into Complex Molecular Interactions and Dynamics

Computational modeling and simulation are powerful tools for gaining a deeper understanding of the molecular interactions and dynamics of this compound. swri.org Future research in this area will likely focus on several key aspects, from the fundamental behavior of the isolated molecule to its interactions in complex environments.

Ab initio calculations, which are based on quantum mechanics, can provide highly accurate information about the electronic structure and potential energy surfaces of this compound. koreascience.krarxiv.orgaps.org These calculations can be used to investigate the conformational preferences of the suberate dianion and the nature of the interactions with the ammonium (B1175870) cations. tamu.edu For instance, computational studies on similar dicarboxylate dianions have shown that the folding of the aliphatic chain is a solvent-mediated process. researchgate.net Understanding these fundamental interactions is crucial for predicting the behavior of this compound in different environments.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. copernicus.orgmdpi.comarxiv.org These simulations can provide insights into the solvation of the ions in water, the formation of hydrogen bonding networks, and the aggregation behavior of the compound. For example, MD simulations of hydrated diammonium cations have revealed how the step-wise dehydration of the ions influences their conformation. tamu.edu Such insights are valuable for understanding how this compound might self-assemble or interact with other molecules in solution.

Future computational studies could also explore the interaction of this compound with surfaces and interfaces. This is particularly relevant for its potential applications in materials science, such as in the development of functional coatings or as a component in nanocomposites. By combining ab initio calculations with molecular dynamics simulations, researchers can build comprehensive models that predict the macroscopic properties of materials containing this compound based on their molecular-level behavior. nih.govnih.govmdpi.com

Expansion of Supramolecular Assemblies and Functional Materials Based on this compound

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, makes it a versatile building block for the construction of supramolecular assemblies and functional materials. wikipedia.orgrsc.org Future research in this area is expected to expand upon the foundational principles of supramolecular chemistry to create novel materials with tailored properties. mdpi.com

One area of focus will be the design and synthesis of self-assembling systems based on this compound. The linear structure of the suberate dianion, with its two terminal carboxylate groups, allows for the formation of extended hydrogen-bonded networks with the ammonium cations. researchgate.net By controlling the conditions of self-assembly, such as solvent polarity and temperature, it may be possible to create a variety of supramolecular architectures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. rsc.org These assemblies could find applications in areas such as gas storage, separation, and catalysis.

The incorporation of this compound into polymeric materials is another promising research direction. It can act as a cross-linking agent or a monomer in the synthesis of polyamides and polyesters. google.com The resulting polymers may exhibit unique thermal and mechanical properties due to the presence of the flexible suberate backbone and the ionic cross-links. Future work could explore the synthesis of novel copolymers and blends incorporating this compound to create materials with enhanced properties, such as improved thermal stability, mechanical strength, or biodegradability.

Furthermore, the development of functional materials based on this compound is an emerging opportunity. For example, its ability to form complexes with metal ions could be exploited to create metal-organic frameworks (MOFs) with porous structures and high surface areas. mdpi.com These materials have potential applications in catalysis, sensing, and drug delivery. Additionally, the chiral centers that can be introduced into the suberate backbone could lead to the formation of chiral supramolecular assemblies with applications in enantioselective separations and catalysis.

Development of Highly Selective and Sensitive Analytical Probes

The development of highly selective and sensitive analytical probes is a significant area where this compound could find novel applications. While direct applications are still emerging, the chemical properties of this compound suggest several promising avenues for future research in analytical chemistry.

One potential application is in the development of ion-selective electrodes or sensors for the detection of specific cations or anions. The ammonium groups of this compound could potentially interact with certain anions through hydrogen bonding, while the carboxylate groups could bind to specific cations. By immobilizing this compound onto a transducer surface, it may be possible to create a sensor that exhibits a measurable response upon binding to a target ion. google.com The selectivity of such a sensor could be tuned by modifying the structure of the suberate backbone or by incorporating other functional groups.

Another area of exploration is the use of this compound as a component in fluorescent or colorimetric probes. nih.gov For example, it could be incorporated into a supramolecular assembly that undergoes a change in its optical properties upon binding to a specific analyte. nih.gov The interaction of the analyte with the this compound could disrupt the supramolecular structure, leading to a change in fluorescence or color that can be easily detected. nih.gov The development of such probes would require a detailed understanding of the host-guest chemistry of this compound and its derivatives. wikipedia.org

Furthermore, this compound could be utilized as a reagent in various analytical techniques. For instance, it could be used as a counter-ion in ion-pair chromatography to improve the separation of charged analytes. Its dicarboxylic nature could also be exploited in complexometric titrations or precipitation reactions for the quantification of metal ions. The development of such analytical methods would require systematic studies to optimize the reaction conditions and to evaluate the selectivity and sensitivity of the assays. The use of advanced analytical instrumentation, such as manual analytical probe stations for precision analyses, would be crucial in these investigations. rsc.orgscience.gov

Integration with Sustainable Chemistry and Bioeconomy Concepts for Circular Material Development

The integration of this compound with sustainable chemistry and bioeconomy concepts represents a significant opportunity for the development of circular materials. This approach focuses on the use of renewable resources, the minimization of waste, and the design of products that can be safely returned to the biosphere at the end of their life.

A key aspect of this integration is the bio-based production of suberic acid, the precursor to this compound. Suberic acid can be produced through the fermentation of renewable feedstocks, such as glucose derived from biomass. science.govstenvironment.org This bio-based route offers a sustainable alternative to the traditional petrochemical synthesis of suberic acid, which relies on the oxidation of cyclooctane (B165968) or the electrochemical oxidation of glutaric anhydride. science.govscience.gov The development of efficient microbial strains and fermentation processes for the production of suberic acid is an active area of research that directly supports the sustainable sourcing of this compound. science.govten.comgoogle.com

The principles of green chemistry provide a framework for the sustainable production and use of this compound. yale.eduacs.orgchemmethod.comunirioja.es These principles include the prevention of waste, the use of renewable feedstocks, the design of energy-efficient processes, and the use of catalysts to improve reaction efficiency. yale.eduacs.org By applying these principles to the entire life cycle of this compound, from its synthesis to its end-of-life, it is possible to minimize its environmental impact. For example, the use of enzymatic catalysis in the synthesis of this compound could reduce energy consumption and the generation of hazardous byproducts. chemmethod.com

The development of biodegradable materials based on this compound is another important aspect of its integration into the bioeconomy. beilstein-journals.org Polyamides and polyesters derived from this compound and other bio-based monomers can be designed to be biodegradable, allowing them to be broken down by microorganisms in the environment. acs.org This is in line with the concept of a circular economy, where materials are kept in use for as long as possible and then safely returned to the biosphere. Future research will focus on optimizing the biodegradability of these materials while maintaining their desired performance properties.

Q & A

Basic: What are the established synthesis methods for diammonium suberate, and how can purity be optimized during production?

Methodological Answer:
this compound is synthesized via neutralization of suberic acid (HOOC-(CH₂)₆-COOH) with aqueous ammonia under controlled pH (7.0–8.5). Key steps include:

  • Stoichiometric titration to ensure complete neutralization.
  • Crystallization at 4°C to enhance purity.
  • Recrystallization in ethanol-water mixtures to remove residual ammonia.
    Purity optimization requires monitoring via FTIR (to confirm carboxylate-to-ammonium conversion, ~1560 cm⁻¹ asymmetric stretching) and elemental analysis (N% should align with theoretical 8.9% w/w) .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR in D₂O to confirm proton environments (e.g., methylene peaks at δ 1.3–1.6 ppm; ammonium protons at δ 6.8–7.2 ppm).
  • FTIR : Validate absence of free carboxylic acid (no peak ~1700 cm⁻¹) and presence of ammonium bands (~3140 cm⁻¹).
  • HPLC : Use a C18 column with UV detection at 210 nm to quantify impurities (<1% threshold).
    Cross-linking studies may require mass spectrometry (e.g., MALDI-TOF) to confirm adduct formation .

Advanced: How should experimental designs be structured to study this compound’s role in protein cross-linking while minimizing nonspecific interactions?

Methodological Answer:

  • Controlled Variables : Buffer pH (6.5–8.0), temperature (4–25°C), and molar ratio (suberate:protein = 10:1 to 100:1).
  • Negative Controls : Include reactions without suberate or with inactive analogs (e.g., dimethyl suberate).
  • Validation : Use SDS-PAGE to assess cross-linking efficiency and size-exclusion chromatography to isolate specific adducts.
    Reference cross-linker optimization protocols from disuccinimidyl suberate (DSS) studies .

Advanced: How can researchers resolve contradictions in cross-linking yield data caused by this compound’s pH sensitivity?

Methodological Answer:

  • Systematic pH Mapping : Conduct experiments across pH 6.0–9.0 to identify optimal stability (e.g., pH 7.4 for physiological conditions).
  • Buffer Compatibility Tests : Compare Tris-HCl vs. phosphate buffers for ionic strength effects.
  • Quantitative LC-MS/MS : Differentiate specific vs. nonspecific adducts by analyzing peptide fragments post-digestion.
    Data normalization against internal standards (e.g., isotopically labeled proteins) reduces variability .

Advanced: What methodologies are recommended for assessing this compound’s environmental impact in agricultural or biological systems?

Methodological Answer:

  • Biodegradation Assays : Use OECD 301F (aqueous aerobic degradation) with LC-MS monitoring of suberate and ammonia residues.
  • Soil Column Studies : Track nutrient leaching (e.g., NH₄⁺) via ion chromatography.
  • Ecotoxicity Tests : Daphnia magna or Lemna minor models to evaluate EC₅₀ values.
    Reference experimental frameworks from diammonium phosphate (DAP) biodegradation studies, adjusting for suberate’s hydrophobicity .

Advanced: How can researchers design experiments to study synergistic effects between this compound and other agrochemicals?

Methodological Answer:

  • Factorial Design : Vary suberate concentrations (0.1–10 mM) with co-agrochemicals (e.g., Zn or Mg salts).
  • Response Surface Methodology (RSM) : Optimize ratios using Box-Behnken or central composite designs.
  • Root Morphology Analysis : Use 3D imaging (e.g., X-ray CT) to quantify root surface area changes, as done in controlled-release DAP studies .

Advanced: What protocols ensure this compound’s stability during long-term storage or under extreme temperatures?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C).
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 6 months, testing purity via HPLC.
  • Lyophilization : For long-term storage, lyophilize under vacuum and store in argon-filled vials.
    Stability data should align with ICH Q1A guidelines for pharmaceuticals .

Advanced: How can computational modeling predict this compound’s interaction with biological membranes or enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use CHARMM or AMBER force fields to model suberate-lipid bilayer interactions.
  • Docking Studies (AutoDock Vina) : Predict binding affinities to target enzymes (e.g., carboxylases).
  • Validation : Compare simulation results with experimental surface plasmon resonance (SPR) data for kinetic parameters (kₐ, k𝒹) .

Advanced: What strategies improve scalability of this compound synthesis without compromising crystallinity?

Methodological Answer:

  • Continuous Flow Reactors : Optimize residence time and mixing efficiency for neutralization.
  • Antisolvent Crystallization : Introduce ethanol gradually to control crystal growth.
  • PAT (Process Analytical Technology) : Use inline Raman spectroscopy for real-time monitoring.
    Scale-up protocols should reference industrial diammonium phosphate production, adapting for suberate’s lower solubility .

Advanced: How should researchers validate this compound’s role in novel applications (e.g., biodegradable polymers) using interdisciplinary approaches?

Methodological Answer:

  • Material Characterization : Tensile testing (ASTM D638) and DSC for thermal transitions.
  • Microbial Consortium Screening : Identify suberate-degrading microbes via metagenomics.
  • Life Cycle Assessment (LCA) : Compare environmental footprints against petrochemical alternatives using SimaPro software.
    Triangulate data from chemical, biological, and engineering domains to ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.